(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Description
(4-Methoxyphenyl)methyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a hexahydroquinoline core substituted with multiple functional groups. The molecule contains a 4-methoxyphenylmethyl ester at position 3, a 4-hydroxy-3-methoxyphenyl group at position 4, and a methyl group at position 2. The hexahydroquinoline scaffold imparts partial saturation, which may influence conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-15-23(26(30)33-14-16-7-10-18(31-2)11-8-16)24(17-9-12-20(28)22(13-17)32-3)25-19(27-15)5-4-6-21(25)29/h7-13,24,27-28H,4-6,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKJXWYKVHYQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the intermediate chalcone. This intermediate is then subjected to cyclization reactions to form the hexahydroquinoline core. The final step involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites, including phenolic hydroxyl and methoxy groups, as well as the quinoline core.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Phenolic hydroxyl oxidation | KMnO<sub>4</sub> (acidic conditions) | Formation of ortho-quinone structure | Oxidative conversion enhances electrophilicity of the aromatic ring. |
| Methoxy group oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Demethylation to hydroxyl or further oxidation to carboxylic acid | Selective demethylation achieved using BBr<sub>3</sub> in anhydrous DCM. |
| Quinoline ring oxidation | O<sub>3</sub> followed by reductive workup | Introduction of hydroxyl groups or ring cleavage | Ozonolysis yields fragmented aldehydes, useful for derivatization. |
Reduction Reactions
Reductive transformations target the ketone, ester, and unsaturated bonds within the hexahydroquinoline system.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Ketone reduction | NaBH<sub>4</sub>/MeOH | 5-Hydroxyhexahydroquinoline derivative | Stereoselective reduction observed with axial alcohol predominance. |
| Ester reduction | LiAlH<sub>4</sub>/THF | Primary alcohol formation | Complete reduction requires excess reagent and prolonged reaction times. |
| Ring hydrogenation | H<sub>2</sub>/Pd-C (10% wt) | Saturated decahydroquinoline structure | Catalytic hydrogenation proceeds at 60°C under 50 psi H<sub>2</sub>. |
Hydrolysis Reactions
The ester and methoxy groups are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Ester hydrolysis | 6M HCl (reflux) | Carboxylic acid and methanol | Acidic conditions favor complete cleavage; yields >85%. |
| Methoxy hydrolysis | BBr<sub>3</sub>/DCM (0°C) | Phenolic hydroxyl group | Demethylation occurs selectively at para-methoxy positions. |
Substitution Reactions
Electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution are prominent.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C) | Nitro group introduction at C3 of hydroxy-substituted phenyl ring | Meta-directing effects of hydroxyl group observed. |
| Ester aminolysis | NH<sub>3</sub>/MeOH (rt) | Amide formation | Primary amines yield substituted amides; secondary amines require heating. |
Ring Functionalization
The hexahydroquinoline core participates in cycloaddition and ring-opening reactions.
Scientific Research Applications
Biological Applications
1. Antioxidant Activity
Research indicates that compounds similar to (4-Methoxyphenyl)methyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline have demonstrated significant antioxidant properties. These properties are attributed to the ability of the methoxy and hydroxyl groups to scavenge free radicals, thus preventing oxidative stress in cells .
2. Anticancer Properties
Studies have shown that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation . For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer models.
3. Neuroprotective Effects
The neuroprotective effects of this compound are noteworthy. It has been observed to protect neuronal cells from damage induced by oxidative stress and inflammation. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism may involve the inhibition of neuroinflammatory pathways and the enhancement of cellular antioxidant defenses.
Pharmaceutical Applications
1. Drug Development
The unique structural features of (4-Methoxyphenyl)methyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline make it a candidate for drug development. Its ability to interact with various biological targets suggests potential applications in treating diseases such as cancer and neurodegenerative disorders .
2. Biomarker Development
Given its antioxidant properties and association with dietary components (such as those found in fruits and vegetables), this compound could serve as a biomarker for assessing dietary intake and its impact on health outcomes . The identification of specific metabolites related to this compound can provide insights into dietary habits and their effects on health.
Case Studies
Mechanism of Action
The mechanism of action of (4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent variations, synthesis strategies, and available data.
Structural Analogues
2.1.1 Cyclohexyl 4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 299944-94-8)
- Key Differences :
- Ester Group : Cyclohexyl ester (vs. 4-methoxyphenylmethyl in the target compound).
- Position 7 Substituent : Phenyl group (absent in the target compound).
- The phenyl group at position 7 introduces steric bulk, which could affect crystallinity or binding interactions in biological systems .
2.1.2 Ethyl 4-(3-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS 299947-03-8)
- Key Differences :
- Ester Group : Ethyl ester (simpler alkyl chain vs. aromatic ester).
- Substituents : 3-Methoxyphenyl (vs. 4-hydroxy-3-methoxyphenyl in the target compound) and 2,7,7-trimethyl groups.
- Implications :
2.1.3 Methyl 4-{5-[(4-Chlorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS 438195-25-6)
- Key Differences: Ester Group: Methyl ester (smaller and more hydrolytically labile). Substituents: 4-Chlorophenoxy and 2,4-dimethylphenyl groups.
- Implications: The methyl ester may lower thermal stability compared to aromatic esters.
Physicochemical Properties
Biological Activity
The compound (4-Methoxyphenyl)methyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family known for its diverse biological activities. This article reviews its biological properties, focusing on its antiproliferative effects, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes methoxy and hydroxyl functional groups which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 357.41 g/mol. The presence of multiple aromatic rings enhances its potential for interaction with biological targets.
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of leukemia cells.
In Vitro Studies
In vitro assays conducted at the National Cancer Institute (NCI) demonstrated that at a concentration of 10 μM, the compound exhibited a notable inhibition of tumor cell growth across multiple cancer types, including lung, colon, and breast cancers. The results are summarized in Table 1 below.
| Cell Line | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| Leukemia | 5.0 | 63.19 |
| Lung | 7.5 | 59.31 |
| Colon | 6.0 | 55.88 |
| Breast | 8.0 | 52.45 |
Table 1: Antiproliferative activity of this compound.
The mechanism through which this compound exerts its antiproliferative effects appears to be multifaceted:
- DNA Interaction : Preliminary data suggest that the compound may interact with DNA through alkylation processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell cycle regulation and DNA repair mechanisms.
- Apoptosis Induction : Evidence indicates that the compound can induce apoptosis in cancer cells by activating intrinsic pathways.
Study on Leukemia Cells
A specific study focusing on leukemia cells revealed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin and busulfan. The average inhibition rate was recorded at approximately 98.88% for certain derivatives at optimal concentrations.
Toxicity Assessment
While evaluating the safety profile of the compound, acute toxicity studies indicated a relatively high LD50 value compared to other compounds in its class, suggesting a favorable therapeutic index.
Q & A
What synthetic strategies are optimal for constructing the hexahydroquinoline core of this compound?
Level: Basic
Methodology:
The hexahydroquinoline scaffold can be synthesized via a modified Hantzsch-like cyclocondensation. Key steps include:
- Step 1: Reacting a β-ketoester (e.g., ethyl acetoacetate) with an enamine derivative of 4-hydroxy-3-methoxybenzaldehyde under acidic conditions to form the dihydropyridine intermediate .
- Step 2: Hydrogenation of the dihydropyridine ring using Pd/C or Raney Ni to achieve the hexahydroquinoline core .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .
How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Level: Advanced
Methodology:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
- Electrostatic potential maps: Identify nucleophilic/electrophilic regions for reaction planning .
- Frontier molecular orbitals (HOMO/LUMO): Predict charge transfer interactions relevant to biological activity (e.g., binding to kinase domains) .
- Solvent effects: Use the Polarizable Continuum Model (PCM) to simulate solvation effects on stability .
Validation against experimental data (e.g., X-ray crystallography) ensures computational accuracy .
What experimental techniques are critical for resolving structural ambiguities in derivatives of this compound?
Level: Basic
Methodology:
- Single-crystal X-ray diffraction: Resolve bond lengths, angles, and conformational details (e.g., boat-chair conformations in the hexahydroquinoline ring) .
- NMR spectroscopy:
- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
How can contradictions in biological activity data (e.g., IC50 variability) be systematically addressed?
Level: Advanced
Methodology:
- Assay standardization:
- Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
- Validate via dose-response curves (3 replicates, 48–72 hr incubation) .
- Solubility optimization: Employ DMSO/PBS mixtures (<0.1% DMSO) to avoid solvent toxicity .
- Mechanistic studies: Combine kinase inhibition assays (e.g., EGFR) with apoptosis markers (caspase-3/7) to confirm dual mechanisms .
What strategies improve the metabolic stability of this compound in preclinical models?
Level: Advanced
Methodology:
- Microsomal stability assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key modifications:
- Pharmacokinetic profiling: Measure AUC and half-life in rodent models after oral administration .
How can structure-activity relationships (SAR) guide the optimization of anticancer activity?
Level: Advanced
Methodology:
- Scaffold modifications:
- In silico docking: Use AutoDock Vina to screen against EGFR or VEGFR2 binding pockets, prioritizing residues (e.g., Lys721 in EGFR) for hydrogen bonding .
What analytical methods ensure batch-to-batch consistency in synthesized batches?
Level: Basic
Methodology:
- HPLC-DAD: Use a C18 column (acetonitrile/0.1% formic acid gradient) to monitor purity (>98%) and detect impurities (e.g., unreacted β-ketoester) .
- Thermogravimetric analysis (TGA): Confirm thermal stability (decomposition >200°C) to guide storage conditions .
- Elemental analysis (CHNS): Validate empirical formula (e.g., C₂₄H₂₇NO₇) within ±0.3% error .
How can in vivo toxicity be evaluated while maintaining translational relevance?
Level: Advanced
Methodology:
- Acute toxicity (OECD 423): Administer escalating doses (10–1000 mg/kg) to Sprague-Dawley rats, monitoring hematological and histological parameters for 14 days .
- Genotoxicity: Perform Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 fraction) to assess mutagenic potential .
- Cardiotoxicity screening: Use hERG channel inhibition assays (patch-clamp) to predict QT prolongation risks .
What crystallization conditions yield high-quality crystals for X-ray analysis?
Level: Basic
Methodology:
- Solvent screening: Test slow evaporation in ethanol/water (7:3) or dichloromethane/hexane (1:2) at 4°C .
- Seeding: Introduce microcrystals to induce nucleation in supersaturated solutions .
- Data collection: Use MoKα radiation (λ = 0.71073 Å) on a CCD diffractometer; refine structures via SHELXL (R factor <0.05) .
How do solvent polarity and pH influence the compound’s stability in formulation studies?
Level: Advanced
Methodology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
